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Compound of Interest

Compound Name:
2-Phenyl-1H-indole-3-

carbaldehyde

Cat. No.: B1208662 Get Quote

IUPAC Name: 2-phenyl-1H-indole-3-carbaldehyde[1]

This technical guide provides a comprehensive overview of 2-phenyl-1H-indole-3-
carbaldehyde, a heterocyclic compound belonging to the indole family. Indole derivatives are

of significant interest to researchers and drug development professionals due to their presence

in a wide array of biologically active natural products and synthetic therapeutic agents.[2] This

document details the compound's physicochemical properties, synthesis protocols, and known

biological significance, with a focus on data relevant to scientific research.

Physicochemical and Structural Properties
2-phenyl-1H-indole-3-carbaldehyde is a crystalline solid at room temperature.[3] Its core

structure consists of a bicyclic indole ring system, with a phenyl group substituted at the C2

position and a formyl (carbaldehyde) group at the C3 position. This substitution pattern is

crucial for its chemical reactivity and biological activity.
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Property Value Source

IUPAC Name
2-phenyl-1H-indole-3-

carbaldehyde
PubChem[1]

Molecular Formula C₁₅H₁₁NO ChemicalBook[3]

Molecular Weight 221.25 g/mol PubChem[1]

CAS Number 25365-71-3 Sigma-Aldrich

Melting Point 249-253 °C Sigma-Aldrich

Appearance White to Brown Powder/Crystal ChemicalBook[3]

SMILES
C1=CC=C(C=C1)C2=C(C3=C

C=CC=C3N2)C=O
PubChem[1]

InChI Key
IFIFXODAHZPTEY-

UHFFFAOYSA-N
PubChem[1]

Synthesis of Indole-3-Carbaldehyde Derivatives
The synthesis of substituted indole-3-carbaldehydes is a key process in medicinal chemistry.

While specific protocols for the 2-phenyl derivative can vary, a common strategy involves the

formylation of a pre-existing 2-phenylindole scaffold, often via the Vilsmeier-Haack reaction. An

alternative approach involves building the indole ring system from appropriate precursors.

Below is a generalized workflow for the synthesis of novel indole-3-carboxaldehyde analogues,

which involves N-acylation followed by coupling with amines.
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Caption: General workflow for the synthesis of indole-3-carboxaldehyde analogues.

This protocol is adapted from a procedure for synthesizing related analogues and serves as an

illustrative example.

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)

To a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol)

in 10 ml of tetrahydrofuran (THF), add 3-chloroacetyl chloride (2.2 mmol) in 5 ml of THF

dropwise.

Stir the reaction mixture at room temperature for approximately 3 hours.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1

hexane:ethyl acetate mixture as the mobile phase.

Upon completion, quench the reaction mixture in ice-cold water and extract the product with

diethyl ether.

Wash the ether layer with 5% NaHCO₃ solution followed by distilled water.
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Dry the ether layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate.

Step 2: Synthesis of the Final Compound

Treat a solution of the desired aryl amine (1.2 mM) in 10 ml of dry THF with K₂CO₃ (600 mg)

under a nitrogen atmosphere.

Add a solution of the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1mM), in

5 ml of dry THF dropwise.

Reflux the reaction mixture for 4 hours, monitoring progress by TLC.

After completion, remove the solvent using a rotary evaporator.

Extract the final compound with ethyl acetate.

Biological and Pharmacological Significance
2-Phenylindole derivatives are recognized for a broad spectrum of biological activities, making

them a privileged scaffold in drug discovery.[2] 2-phenyl-1H-indole-3-carbaldehyde itself

serves as a crucial reactant for preparing compounds with potential therapeutic applications.

Anticancer: It is a precursor for synthesizing pyridyl-ethenyl-indoles that act as tryptophan

dioxygenase (TDO) inhibitors, a target in cancer immunotherapy.

Antimicrobial: The scaffold is used to generate pyrimidinones and indole thiophene

chalcones, which have been investigated for their antimicrobial and antioxidant properties.

Anti-inflammatory: It is a starting material for [(phenyl)pyrazolyl]indole and oxazolylindole

derivatives, which have shown potential as anti-inflammatory agents and analgesics.

Enzyme Inhibition: Benzofuranone-indole derivatives synthesized from this aldehyde have

been explored as PI3K inhibitors.

While the specific signaling pathways for 2-phenyl-1H-indole-3-carbaldehyde are not fully

elucidated, the parent molecule, indole-3-carbaldehyde (I3A), is a known agonist of the Aryl

Hydrocarbon Receptor (AhR).[4][5] I3A is a metabolite of tryptophan produced by gut

microbiota.[5] Activation of AhR in intestinal immune cells stimulates the production of
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Interleukin-22 (IL-22), which is crucial for maintaining mucosal homeostasis and barrier

function.[4][5] This pathway represents a key mechanism by which indole derivatives mediate

their effects on the immune system.
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Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole

derivatives.

Quantitative Biological Data
Quantitative data from studies on related indole-3-carboxaldehyde analogues highlight their

potential. The following tables summarize key findings.

The antioxidant potential of various synthesized analogues was evaluated using the DPPH

(2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The data is presented as the

concentration required for 50% inhibition (IC₅₀).

Compound Structure Features
DPPH Scavenging IC₅₀
(µg/mL)

Indole-3-carboxaldehyde

(Parent)
Unsubstituted N-H 48.32

Analogue 5d (N-acetyl-

phenylamine)
Phenylamino side chain 35.14

Analogue 5f (N-acetyl-4-

hydroxyphenylamine)
Phenolic -OH group 18.24

BHA (Standard Antioxidant) Butylated hydroxyanisole 21.50

Lower IC₅₀ values indicate higher antioxidant activity.

Derivatives synthesized from indole carboxaldehydes have shown promising antibacterial

activity. The table below shows the Minimum Inhibitory Concentration (MIC) for a potent

derivative against various bacterial strains.[6]
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Compound Test Organism MIC (µg/mL)[6]

2-(5-Iodo-1H-indol-3-

yl)quinazolin-4(3H)-one
S. aureus ATCC 25923 3.9

MRSA ATCC 43300 0.98

M. tuberculosis H37Rv 12.5

Detailed Experimental Protocols for Biological
Assays
This protocol is used to determine the antioxidant capacity of a compound.

Prepare a 0.1 mM solution of DPPH in ethanol.

Prepare stock solutions of the test compounds in ethanol.

Add 1.0 mL of the DPPH solution to 3.0 mL of the test compound solution at various

concentrations.

Shake the mixture vigorously and allow it to stand at room temperature for 30 minutes.

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

Ethanol is used as the blank, and a mixture of 1.0 mL ethanol with 3.0 mL of the DPPH

solution serves as the control.

Calculate the percentage of scavenging activity using the formula: % Scavenging =

[(Abs_control - Abs_sample) / Abs_control] x 100

Determine the IC₅₀ value, which is the concentration of the compound that causes 50%

inhibition of the DPPH radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10384628/
https://www.benchchem.com/product/b1208662?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. omicsonline.org [omicsonline.org]

3. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

4. mdpi.com [mdpi.com]

5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-phenyl-1H-indole-3-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208662#2-phenyl-1h-indole-3-carbaldehyde-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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